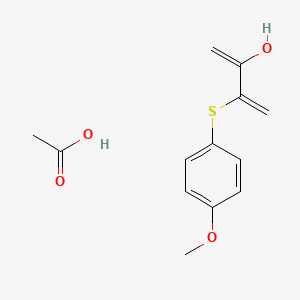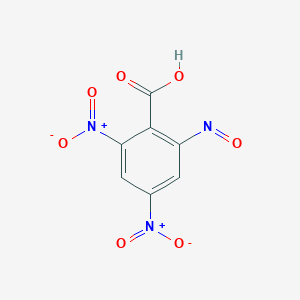
Pentadecyl 2,3-bis(hexadecyloxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentadecyl 2,3-bis(hexadecyloxy)propanoate is a synthetic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its long alkyl chains and ester functional groups, which contribute to its hydrophobic nature and potential use in surfactants and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of propanoic acid with long-chain alcohols. One common method includes the reaction of propanoic acid with 1,2-propanediol in the presence of a catalyst such as cesium-exchanged heteropoly acid on K-10 clay . The reaction is carried out in a batch reactor at elevated temperatures, around 180°C, to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Pentadecyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.
科学研究应用
Pentadecyl 2,3-bis(hexadecyloxy)propanoate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential use in lipid-based drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of industrial lubricants and coatings to improve performance and durability.
作用机制
The mechanism of action of pentadecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
相似化合物的比较
Similar Compounds
12-(Acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester: Similar in structure but with acetoxy groups instead of hexadecyloxy groups.
DEPN-8: A diether phosphonoglycerol with structural analogy to ester-linked anionic phosphatidylglycerol.
Uniqueness
Pentadecyl 2,3-bis(hexadecyloxy)propanoate is unique due to its specific combination of long alkyl chains and ester functional groups, which provide distinct hydrophobic properties and potential applications in various fields. Its ability to integrate into lipid membranes and enhance the solubility of hydrophobic compounds sets it apart from other similar compounds.
属性
CAS 编号 |
64713-40-2 |
|---|---|
分子式 |
C50H100O4 |
分子量 |
765.3 g/mol |
IUPAC 名称 |
pentadecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C50H100O4/c1-4-7-10-13-16-19-22-25-28-30-33-36-39-42-45-52-48-49(53-46-43-40-37-34-31-29-26-23-20-17-14-11-8-5-2)50(51)54-47-44-41-38-35-32-27-24-21-18-15-12-9-6-3/h49H,4-48H2,1-3H3 |
InChI 键 |
IECQYVCJZMJKPH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


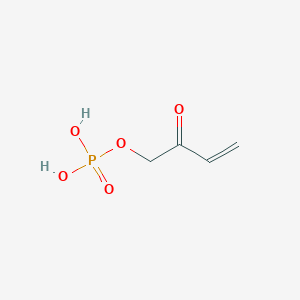

![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
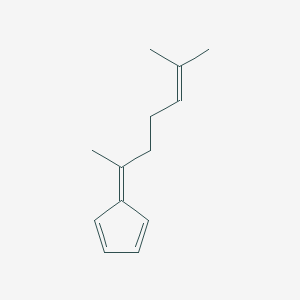
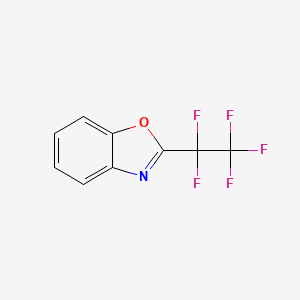
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
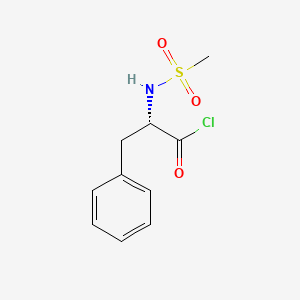
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
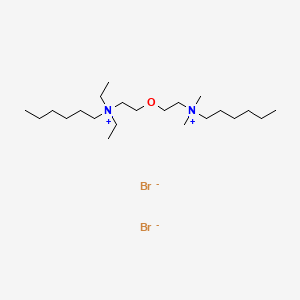
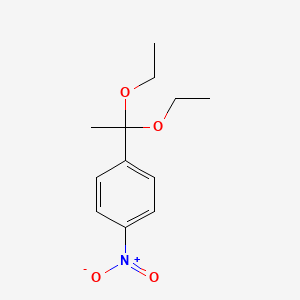
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)

